Superior LDL-C Reduction Efficacy: Rosuvastatin vs. Atorvastatin, Simvastatin, and Pravastatin
In the multicenter, randomized, open-label STELLAR trial (n=2,431), rosuvastatin demonstrated significantly greater LDL-C reduction compared with atorvastatin, simvastatin, and pravastatin across their respective dose ranges over 6 weeks of treatment. Rosuvastatin 10-80 mg reduced LDL-C by a mean of 8.2% more than atorvastatin 10-80 mg (p<0.001), 26% more than pravastatin 10-40 mg (p<0.001), and 12-18% more than simvastatin 10-80 mg (p<0.001) [1]. At the commonly used 10 mg starting dose, rosuvastatin achieved a mean LDL-C reduction of 46%, compared with 37% for atorvastatin 10 mg, 39% for simvastatin 40 mg, and 30% for pravastatin 40 mg [2]. This superior milligram-for-milligram potency is a critical selection criterion for achieving stringent lipid targets.
| Evidence Dimension | Mean percent reduction in LDL-C |
|---|---|
| Target Compound Data | 46% (rosuvastatin 10 mg); 8.2% greater reduction vs atorvastatin across dose ranges |
| Comparator Or Baseline | 37% (atorvastatin 10 mg); 39% (simvastatin 40 mg); 30% (pravastatin 40 mg) |
| Quantified Difference | Rosuvastatin reduces LDL-C by an additional 8.2% versus atorvastatin, 12-18% versus simvastatin, and 26% versus pravastatin (all p<0.001) |
| Conditions | STELLAR trial: 6-week treatment, patients with LDL-C >160 and <250 mg/dL, triglycerides <400 mg/dL (n=2,431) |
Why This Matters
This superior potency enables more patients to achieve guideline-recommended LDL-C targets with lower doses, reducing the need for dose titration or combination therapy.
- [1] Jones PH, Davidson MH, Stein EA, et al. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR Trial). Am J Cardiol. 2003;92(2):152-160. doi:10.1016/S0002-9149(03)00530-7 View Source
- [2] GPnotebook. Comparison of different cholesterol lowering for statin treatment. Updated September 2025. View Source
